(3,3-Difluorocyclopentyl)methanamine oxalate
Overview
Description
(3,3-Difluorocyclopentyl)methanamine oxalate is an organic compound that features a cyclopentane ring substituted with two fluorine atoms at the 3-position and an amine group attached to a methylene bridge. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclopentyl)methanamine oxalate typically involves multiple steps:
Fluorination: The starting material, cyclopentane, undergoes selective fluorination to introduce fluorine atoms at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The difluorocyclopentane intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Salt Formation: The final step involves the reaction of (3,3-Difluorocyclopentyl)methanamine with oxalic acid to form the oxalate salt. This is typically done in an aqueous or alcoholic solution, followed by crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides, ketones, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: (3,3-Difluorocyclopentyl)methanamine oxalate is used as a building block in organic synthesis, enabling the introduction of fluorinated cyclopentane moieties into complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound is utilized in the study of fluorinated analogs of biologically active molecules. Its incorporation into peptides, proteins, and nucleotides helps investigate the effects of fluorination on biological activity and stability.
Medicine: The compound’s unique structure and properties make it a valuable candidate for drug discovery and development. It is explored for its potential as a pharmacophore in designing new therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)methanamine oxalate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- (3,3-Difluorocyclopentyl)methanol
- (3,3-Difluorocyclopentyl)amine
- (3,3-Difluorocyclopentyl)carboxylic acid
Comparison: Compared to (3,3-Difluorocyclopentyl)methanamine oxalate, these similar compounds differ in their functional groups, which influence their reactivity and applications. For instance, (3,3-Difluorocyclopentyl)methanol is primarily used in the synthesis of fluorinated alcohols and ethers, while (3,3-Difluorocyclopentyl)amine serves as an intermediate in the preparation of amine derivatives. (3,3-Difluorocyclopentyl)carboxylic acid is utilized in the synthesis of fluorinated carboxylic acids and esters. The presence of the oxalate salt in this compound enhances its solubility and stability, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanamine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.C2H2O4/c7-6(8)2-1-5(3-6)4-9;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXQRCDULYIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807542-96-6 | |
Record name | Cyclopentanemethanamine, 3,3-difluoro-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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